4-(Pyridin-4-yl)benzonitrile molecular structure
4-(Pyridin-4-yl)benzonitrile molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-(Pyridin-4-yl)benzonitrile
Abstract
4-(Pyridin-4-yl)benzonitrile is a bifunctional aromatic molecule of significant interest to researchers in materials science and medicinal chemistry. Comprising a pyridine ring linked to a benzonitrile moiety, this compound serves as a versatile building block for a range of advanced applications. Its unique electronic properties and structural rigidity make it an excellent ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Furthermore, the pyridine and nitrile groups are established pharmacophores, positioning this scaffold as a valuable intermediate in drug discovery programs. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4-(Pyridin-4-yl)benzonitrile, offering field-proven insights for its application in research and development.
Introduction
4-(Pyridin-4-yl)benzonitrile, with CAS Number 144397-70-6, is a heterocyclic aromatic compound featuring a C-C bond between the C4 position of a pyridine ring and the C4 position of a benzonitrile ring. This specific arrangement confers a linear, rigid geometry and distinct electronic characteristics. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a coordination site for metal ions, while the nitrile group is a potent electron-withdrawing group and can also participate in coordination or further chemical transformations. This duality makes it a highly sought-after building block for creating supramolecular architectures and as a core scaffold in the development of novel therapeutic agents.[1][2]
Molecular and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is essential for its effective application in experimental design.
Chemical Identity
The key identifiers for 4-(Pyridin-4-yl)benzonitrile are summarized below.[3]
| Identifier | Value |
| IUPAC Name | 4-(pyridin-4-yl)benzonitrile |
| Synonyms | 4-(4-pyridyl)benzonitrile |
| CAS Number | 144397-70-6 |
| Molecular Formula | C₁₂H₈N₂ |
| Molecular Weight | 180.21 g/mol |
| SMILES | C1=CC(=CC=C1C#N)C2=CC=NC=C2 |
| InChIKey | FAEOEJIIPHVFLT-UHFFFAOYSA-N |
Structural Features
The molecule's structure is defined by two key aromatic systems linked by a single C-C bond. This linkage allows for rotational freedom, though in the solid state, the molecule is expected to adopt a nearly planar conformation to maximize conjugation and packing efficiency. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, while the benzonitrile ring is also electron-poor due to the strong inductive and mesomeric electron-withdrawing effect of the cyano group (-C≡N).
Physicochemical Data
Computationally derived properties provide valuable insights into the molecule's behavior in various chemical environments.[3]
| Property | Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Polar Surface Area | 36.7 Ų |
| Heavy Atom Count | 14 |
Synthesis and Mechanistic Insights
The formation of the C-C bond between the two aromatic rings is most efficiently achieved via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the preeminent method.
Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction provides a robust and high-yielding pathway to 4-(pyridin-4-yl)benzonitrile. This reaction involves the coupling of an organoboron compound (e.g., 4-pyridylboronic acid) with an aryl halide (4-bromobenzonitrile) in the presence of a palladium catalyst and a base.[4][5][6] The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and minimizing side products.
Representative Experimental Protocol
Causality: This protocol is designed for maximum efficiency by using a highly active palladium catalyst and a suitable base to facilitate the transmetalation step, which is often rate-limiting. Dioxane is chosen as the solvent for its ability to dissolve both organic and organometallic species at the required reaction temperature.
-
Reactant Preparation : To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromobenzonitrile (1.0 mmol, 1 equiv.), 4-pyridylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.
-
Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(pyridin-4-yl)benzonitrile.
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. Based on data from the closely related compound 2-(pyridin-4-yl)malononitrile, the following spectral features are predicted for 4-(pyridin-4-yl)benzonitrile in CDCl₃.[7] The symmetry of the molecule simplifies the spectrum, leading to four distinct signals for the eight aromatic protons.
Predicted ¹H and ¹³C NMR Data:
| Assignment | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| Pyridine H-2, H-6 | ~8.8 (d, J ≈ 6.0) | ~151 |
| Pyridine H-3, H-5 | ~7.7 (d, J ≈ 6.0) | ~123 |
| Benzonitrile H-2, H-6 | ~7.8 (d, J ≈ 8.0) | ~128 |
| Benzonitrile H-3, H-5 | ~7.7 (d, J ≈ 8.0) | ~133 |
| Pyridine C-4 | - | ~148 |
| Benzonitrile C-1 | - | ~145 |
| Benzonitrile C-4 | - | ~113 |
| Cyano C≡N | - | ~118 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by the sharp, intense nitrile stretch and characteristic aromatic ring vibrations.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference |
| ~3100-3000 | Aromatic C-H Stretch | Medium | [8] |
| ~2230-2220 | C≡N Stretch | Strong, Sharp | [9] |
| ~1600 | Pyridine C=N Stretch | Medium | [8] |
| ~1580-1450 | Aromatic C=C Ring Stretch | Medium-Strong | [8] |
Applications in Research and Development
The unique structural and electronic features of 4-(pyridin-4-yl)benzonitrile make it a valuable component in both materials science and medicinal chemistry.
Ligand in Coordination Chemistry
The terminal pyridine nitrogen provides a predictable coordination site, making this molecule an excellent "linker" or "strut" for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[10][11][12] The rigidity of the biphenyl-like core allows for the formation of porous, crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis. The nitrile group can also engage in weaker coordination or act as a site for post-synthetic modification.
Intermediate in Pharmaceutical Synthesis
Both pyridine and benzonitrile moieties are prevalent in a wide range of biologically active compounds. Benzonitrile-containing fragments are found in drugs for cancer and dermatitis.[13] The overall scaffold of 4-(pyridin-4-yl)benzonitrile serves as a key intermediate for more complex molecules, including potential anticancer and antimalarial agents.[1] Its structure is featured in advanced lead compounds such as mGlu5 negative allosteric modulators.[2] The nitrile group can act as a bioisostere for other functional groups or be hydrolyzed to a carboxylic acid or amide, providing a route to diverse derivatives.
Conclusion
4-(Pyridin-4-yl)benzonitrile is a molecule of fundamental importance, bridging the fields of supramolecular chemistry and drug discovery. Its linear, rigid structure, combined with the distinct functionalities of the pyridine and nitrile groups, provides a robust platform for rational design. The well-established Suzuki-Miyaura coupling allows for its efficient and scalable synthesis. A comprehensive understanding of its spectroscopic properties is key to its successful application. As research into novel materials and therapeutics continues, the utility of 4-(pyridin-4-yl)benzonitrile as a strategic molecular building block is set to expand further.
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